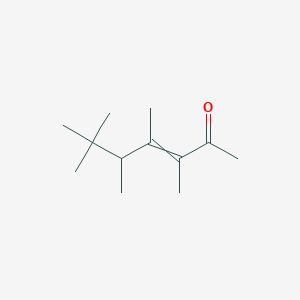
3,4,5,6,6-Pentamethylhept-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5,6,6-Pentamethylhept-3-en-2-one is a useful research compound. Its molecular formula is C12H22O and its molecular weight is 182.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
3,4,5,6,6-Pentamethylhept-3-en-2-one is a chemical compound with several applications, most notably in fragrance and as an analytical standard in chromatography . It exists in different isomeric forms, including (E)-3,4,5,6,6-Pentamethylhept-3-en-2-one and (Z)-3,4,5,6,6-Pentamethylhept-3-en-2-one .
Chemical Identifiers
- CAS Registry Number: 81786-75-6
- EC Number: 279-825-5
- Synonyms: Acetyl diisoamylene, 3-Hepten-2-one, 3,4,5,6,6-pentamethyl-, Woody amylene
Applications
- Fragrance Industry: this compound and its isomers are used in the fragrance industry .
- Analytical Chemistry: It can be used as a reference standard in analytical chemistry .
- Chromatography: This compound can be separated using reverse phase (RP) HPLC methods with acetonitrile, water, and phosphoric acid as the mobile phase . For mass spectrometry (MS) applications, phosphoric acid can be replaced with formic acid . It is suitable for pharmacokinetic studies and impurity isolation in preparative separation .
Safety Assessment
3,5,6,6-Tetramethyl-4-methyleneheptan-2-one has been evaluated for various safety endpoints :
- Genotoxicity: Not genotoxic .
- Repeated Dose Toxicity: No Observed Adverse Effect Level (NOAEL) = 41 mg/kg/day .
- Reproductive Toxicity: NOAEL = 129 mg/kg/day .
- Skin Sensitization: No Expected Sensitization Induction Level (NESIL) of 4400 μg/cm2 .
- Phototoxicity/Photoallergenicity: Not expected to be phototoxic/photoallergenic .
- Local Respiratory Toxicity: Exposure is below the threshold of toxicological concern (TTC) .
- Environmental Safety: Not Persistent, Bioaccumulative, and Toxic (PBT) .
Ecotoxicity
- Aquatic Toxicity:
Toxicological Information
Propiedades
Número CAS |
86115-11-9 |
|---|---|
Fórmula molecular |
C12H22O |
Peso molecular |
182.3 g/mol |
Nombre IUPAC |
3,4,5,6,6-pentamethylhept-3-en-2-one |
InChI |
InChI=1S/C12H22O/c1-8(9(2)11(4)13)10(3)12(5,6)7/h10H,1-7H3 |
Clave InChI |
IXIYWQIFBRZMNR-UHFFFAOYSA-N |
SMILES |
CC(C(=C(C)C(=O)C)C)C(C)(C)C |
SMILES canónico |
CC(C(=C(C)C(=O)C)C)C(C)(C)C |
Key on ui other cas no. |
81786-73-4 86115-11-9 |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















